molecular formula C14H15NO4 B12010511 ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate CAS No. 24393-46-2

ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate

Cat. No.: B12010511
CAS No.: 24393-46-2
M. Wt: 261.27 g/mol
InChI Key: NEYPVTGUZSVTET-YRNVUSSQSA-N
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Description

Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate is an organic compound with a complex structure that includes a cyano group, a propenoate group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate is unique due to its combination of a cyano group and a dimethoxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

24393-46-2

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)7-10-5-6-12(17-2)8-13(10)18-3/h5-8H,4H2,1-3H3/b11-7+

InChI Key

NEYPVTGUZSVTET-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=C1)OC)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1)OC)OC)C#N

Origin of Product

United States

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